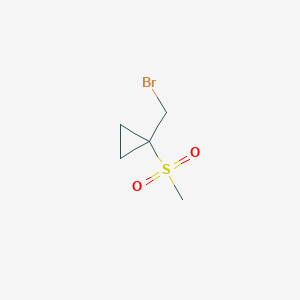

1-(Bromomethyl)-1-methylsulfonylcyclopropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

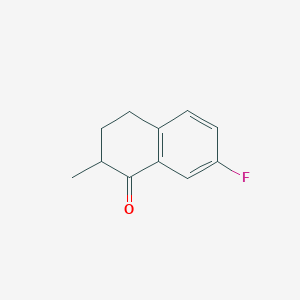

1-(Bromomethyl)-1-methylsulfonylcyclopropane, also known as BMSC, is a cyclopropane-based compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BMSC is a highly reactive molecule that can be synthesized through various methods, including the reaction of cyclopropane with bromine and methylsulfonyl chloride.

科学的研究の応用

Synthesis and Catalysis

Compounds structurally related to "1-(Bromomethyl)-1-methylsulfonylcyclopropane" are pivotal in synthetic chemistry. For instance, the use of Bronsted-acidic ionic liquids in catalyzing the synthesis of dibenzoxanthenes showcases the utility of related sulfonic compounds in facilitating condensation reactions with high yields and simplicity (Kai Gong et al., 2009). This indicates the potential of using "1-(Bromomethyl)-1-methylsulfonylcyclopropane" in synthesis pathways requiring the introduction of sulfone groups or bromomethyl functionalities.

Material Science and Preservation

The encapsulation of 1-Methylcyclopropene by cucurbit[6]uril to improve the stability and storage of horticultural products hints at the potential for using similar compounds in material science for encapsulation and release mechanisms (Quan Zhang et al., 2011). "1-(Bromomethyl)-1-methylsulfonylcyclopropane" could be explored for similar applications, especially in the development of advanced materials or as intermediates in the synthesis of agrochemicals.

Nucleophilic Substitutions and Ring Openings

Research on nucleophilic substitutions and the ring-opening reactions of cyclopropyl and related structures can be relevant. Studies like the nucleophilic substitutions of alkenylcyclopropyl esters catalyzed by palladium(0) provide insight into the synthetic versatility of cyclopropyl-containing compounds (A. Stolle et al., 1992). "1-(Bromomethyl)-1-methylsulfonylcyclopropane" could be subject to similar transformations, contributing to the synthesis of novel organic structures or as intermediates in pharmaceutical syntheses.

Ethylene Inhibition and Agricultural Applications

The inhibition of ethylene perception by compounds like 1-Methylcyclopropene, as explored in the preservation of fruits and vegetables, underscores the potential agricultural applications of structurally related compounds (C. Watkins, 2006). By analogy, "1-(Bromomethyl)-1-methylsulfonylcyclopropane" could be explored for its effects on ethylene signaling or as a precursor in the synthesis of ethylene inhibitors.

特性

IUPAC Name |

1-(bromomethyl)-1-methylsulfonylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2S/c1-9(7,8)5(4-6)2-3-5/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHKTCPOKAZDSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2957491.png)

![4-isopropyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2957492.png)

![5-Hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,6-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/no-structure.png)

![N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2957496.png)

![2-[(4-Methylbenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2957499.png)

![N-(2-chlorophenyl)-2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2957500.png)